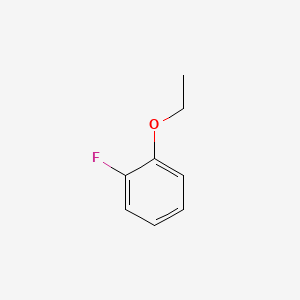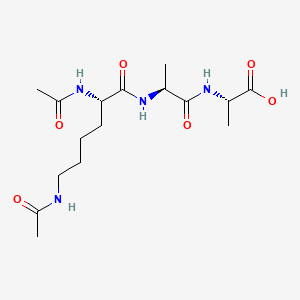
(Ac)2-L-Lys-D-Ala-D-Ala
Overview
Description
“(Ac)2-L-Lys-D-Ala-D-Ala” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . It is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .
Synthesis Analysis
The synthesis of “this compound” involves the preferential cleavage of the compound . The empirical formula of the compound is C16H28N4O6, and it has a molecular weight of 372.42 .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various elements. The compound has an empirical formula of C16H28N4O6 . The structure of the compound is further processed into a mature form .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The compound is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .Physical And Chemical Properties Analysis
“this compound” is a powder with a peptide content of ≥85%. It is soluble in water at a concentration of 50 mg/mL, and it is clear and colorless .Scientific Research Applications
Noncovalent Binding Determination in Mass Spectrometry
(Santos et al., 2015) detailed a novel method for determining noncovalent binding using a Continuous Stirred Tank Reactor coupled with Electrospray Ionization Mass Spectrometry. This method was used for the exponential dilution of an equimolar host-guest solution, including the determination of dissociation constants between vancomycin and peptides such as Ac-L-Lys(Ac)-D-Ala-D-Ala.
Antimicrobial Activity of Peptides
Research by (Yamaguchi et al., 2002) investigated the impact of Aib (2-Aminoisobutyric acid) residues on the biological activity of peptides, including those with sequences like Ac-(Aib-Lys-Aib-Ala). The study demonstrated the role of these residues in the antimicrobial activity of peptides against Gram-positive bacteria.
Role in Peptidoglycan Synthesis
The interaction of vancomycin group antibiotics with cell-wall peptide ligands, including Ac2-L-Lys-D-Ala-D-Ala, was studied by (Lim et al., 1995). The research focused on the non-covalent complexation of these antibiotics with peptide ligands, which is crucial in antibacterial chemotherapy.
Impact on Collagen Fibrillar Assembly
A study by (Krishnamoorthy et al., 2013) explored the effect of specific D-amino acids, including D-Lysine, on the self-assembly and conformation of collagen fibrils, revealing insights into designing heterochiral collagen-based biomaterials.
Mechanism of Action
Target of Action
The primary target of the compound (Ac)2-L-Lys-D-Ala-D-Ala is the penicillin-sensitive D-alanine carboxypeptidase . This enzyme plays a crucial role in bacterial cell wall biosynthesis, specifically in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Mode of Action
This compound interacts with its target, the D-alanine carboxypeptidase, by acting as a substrate for the enzyme . The compound is a structural analog of the acyl-D-alanyl-D-alanine terminus of the pentapeptide side chains of nascent peptidoglycan . It binds to the active site of the enzyme, leading to the formation of an acylenzyme intermediate .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway. By interacting with the D-alanine carboxypeptidase, it influences the cross-linking of peptidoglycan chains, which is the final step in cell wall biosynthesis . This interaction and the subsequent inhibition of the enzyme can disrupt the integrity of the bacterial cell wall.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting the D-alanine carboxypeptidase, the compound prevents the proper formation and cross-linking of peptidoglycan chains. This can lead to a weakened cell wall and potentially, bacterial cell death .
Future Directions
Biochemical Analysis
Biochemical Properties
(Ac)2-L-Lys-D-Ala-D-Ala is primarily known for its role as a substrate for penicillin-sensitive D-alanine carboxypeptidase . This enzyme preferentially cleaves the terminal D-alanine residues from sugar-peptide cell wall precursors . The interaction between this compound and D-alanine carboxypeptidase is crucial for understanding the mechanism of action of beta-lactam antibiotics, which target this enzyme to inhibit bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on cells are predominantly observed in bacterial systems. This compound is involved in the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of bacterial cell walls . By interacting with D-alanine carboxypeptidase, this compound influences cell wall remodeling and stability, impacting cell shape, division, and resistance to osmotic stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of D-alanine carboxypeptidase . This binding inhibits the enzyme’s activity, preventing the cleavage of terminal D-alanine residues from peptidoglycan precursors . This inhibition disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure and lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can vary over time. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease if exposed to prolonged periods of high temperature or light . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound leads to gradual weakening of the bacterial cell wall .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as disruption of normal gut flora and potential toxicity to host cells . Threshold effects have been observed, where a minimum concentration is required to achieve significant antibacterial activity .
Metabolic Pathways
This compound is involved in the peptidoglycan biosynthesis pathway, interacting with enzymes such as D-alanine carboxypeptidase . This compound is a key intermediate in the formation of cross-linked peptidoglycan strands, which are essential for bacterial cell wall integrity . The metabolic flux through this pathway can be influenced by the availability of this compound and other precursors .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed to the cell wall synthesis machinery . This compound interacts with transporters and binding proteins that facilitate its localization to the site of peptidoglycan synthesis . The distribution of this compound within the cell is crucial for its effective incorporation into the cell wall structure .
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it participates in peptidoglycan synthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to the enzymes involved in cell wall synthesis .
properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHGYLJIMMKSBR-BREBYQMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




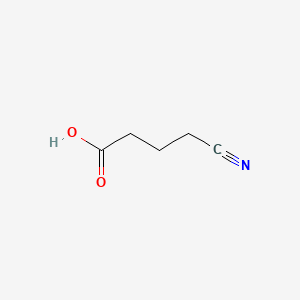
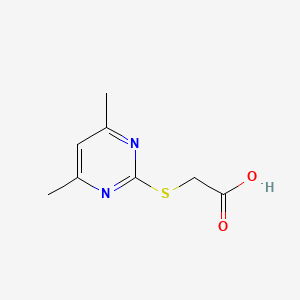
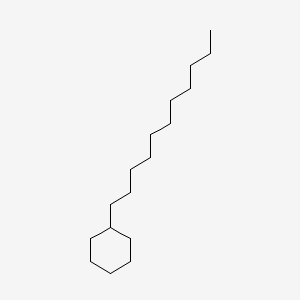

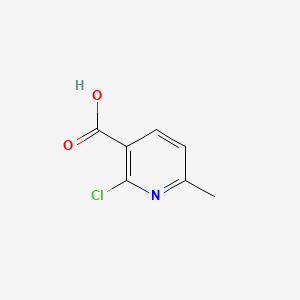
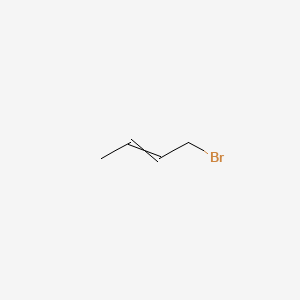
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)
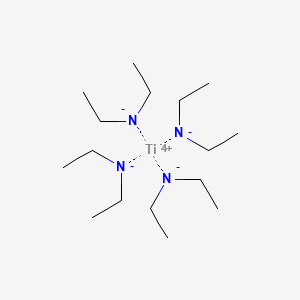
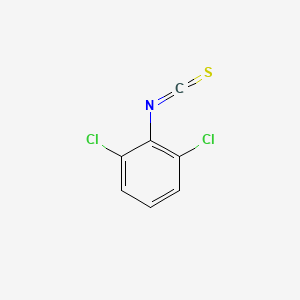
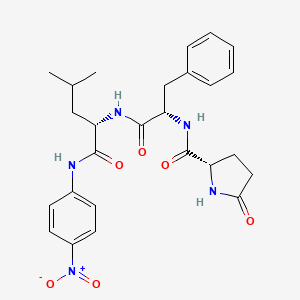
![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)
